![molecular formula C13H12ClN3O2S B2470300 N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide CAS No. 331982-53-7](/img/structure/B2470300.png)

N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

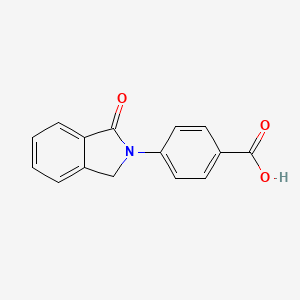

“N-[2-(4-chlorophenyl)ethyl]-N’-(1,3-thiazol-2-yl)oxamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are part of many pharmacologically active substances .

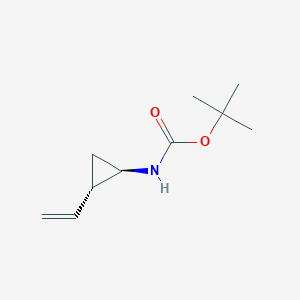

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. It also has a chlorophenyl group and an oxamide group attached to it. These functional groups could potentially influence the compound’s reactivity and interactions with biological targets .Aplicaciones Científicas De Investigación

Antiallergy Applications

A study conducted by Hargrave et al. (1983) explored a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, closely related to the compound , for their antiallergy activities. The research found that many analogues exhibited potent antiallergy effects, surpassing the efficacy of disodium cromoglycate in rat PCA models. This highlights the potential of these compounds in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Antimicrobial Agents

Desai, Shihora, and Moradia (2007) synthesized new quinazolines as potential antimicrobial agents, showcasing a method that could similarly apply to the synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide derivatives. Their compounds demonstrated antibacterial and antifungal activities, suggesting that modifications of the core structure could lead to effective antimicrobial treatments (Desai, Shihora, & Moradia, 2007).

Anticancer Evaluation

Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity across several cancer cell lines. The study revealed that most tested compounds had moderate to excellent anticancer activities, indicating that similar compounds, including this compound, could be promising candidates for anticancer drug development (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Molluscicidal Properties

El-Bayouki and Basyouni (1988) investigated thiazolo[5,4-d]pyrimidines for their molluscicidal properties, demonstrating the potential of thiazole derivatives in combating schistosomiasis by targeting the intermediate host snails. This research suggests the broader applicability of thiazole derivatives, including this compound, in public health applications (El-Bayouki & Basyouni, 1988).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2S/c14-10-3-1-9(2-4-10)5-6-15-11(18)12(19)17-13-16-7-8-20-13/h1-4,7-8H,5-6H2,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWHSPDZFDARFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=NC=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976026 |

Source

|

| Record name | N~1~-[2-(4-Chlorophenyl)ethyl]-N~2~-(1,3-thiazol-2-yl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6058-54-4 |

Source

|

| Record name | N~1~-[2-(4-Chlorophenyl)ethyl]-N~2~-(1,3-thiazol-2-yl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2470227.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide](/img/structure/B2470229.png)

![3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2470230.png)

![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2470237.png)